Tetramethylfluoroformamidinium hexafluorophosphate

Thermal stability Process safety Large-scale synthesis

TFFH is an in situ acid fluoride generator that overcomes difficult amide bond formations on solid support where uronium reagents yield only trace conversion. It directly addresses the pain point of failed couplings with N-alkyl amino acids or aggregation-prone sequences. - Achieves 9% conversion under microwave (45 °C, 0.5 h) vs. trace for HBTU, TBTU, and PyBOP even after 12 h. - Exhibits 5-9× lower exothermic decomposition heat (146 J/g) versus XtalFluor-E (1260 J/g) and XtalFluor-M (773 J/g), reducing thermal risk in kilo-lab operations. - Enables Ni-catalyzed Suzuki-Miyaura coupling of phenolic substrates without intermediate halogenation, cutting synthetic steps.

Molecular Formula C5H12F7N2P
Molecular Weight 264.12 g/mol
CAS No. 164298-23-1
Cat. No. B554642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylfluoroformamidinium hexafluorophosphate
CAS164298-23-1
Synonyms164298-23-1; TFFH; Fluoro-N,N,N',N'-tetramethylformamidiniumhexafluorophosphate; N-((Dimethylamino)fluoromethylene)-N-methylmethanaminiumhexafluorophosphate(V); Tetramethylfluoroformamidiumhexafluorophosphate; N,N,N',N'-Tetramethylfluoroformamidiniumhexafluorophosphate; AC1MCOWF; ACMC-209dqu; SCHEMBL789737; 520330_ALDRICH; C5H12FN2.F6P; 47440_FLUKA; CTK0H6612; MolPort-000-006-311; ZAVXOOLKAGPJPI-UHFFFAOYSA-N; ANW-22084; CT-088; SBB102764; AKOS015909557; LS40001; RL02107; VZ36934; AK158837; AN-30920; BC204238
Molecular FormulaC5H12F7N2P
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESCN(C)C(=[N+](C)C)F.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C5H12FN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1
InChIKeyZAVXOOLKAGPJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TFFH Technical Specification & Procurement


Tetramethylfluoroformamidinium hexafluorophosphate (TFFH, CAS 164298-23-1) is a fluoroformamidinium salt coupling reagent first introduced by Carpino and El-Faham in 1995 [1]. It functions as an in situ acid fluoride generator for amide bond formation, peptide synthesis, and acylation reactions [2]. TFFH is a non-hygroscopic white crystalline solid with a melting point of 104–113 °C and molecular weight of 264.12 g/mol [3].

1 In situ acid fluoride generation for amide bond formation
2 Solid-phase peptide synthesis for sterically hindered sequences
3 Carbonyl-compatible deoxofluorination of complex alcohols
4 Direct phenol activation for Ni-catalyzed cross-coupling

TFFH vs. Uronium Coupling Reagents


Substituting TFFH with generic uronium-based coupling reagents such as HATU, HBTU, or TBTU introduces quantifiable differences in reaction mechanism, thermal safety profile, and intermediate formation that directly impact experimental outcomes. TFFH generates an acid fluoride intermediate via an anhydride pathway, whereas uronium reagents produce a mixture of anhydride and active ester intermediates (OBt/OAt) [1]. This mechanistic divergence affects acylation selectivity and side-product profiles. Furthermore, TFFH exhibits substantially lower exothermic decomposition heat (146 J/g) compared to structurally related fluorinating reagents XtalFluor-E (1260 J/g) and XtalFluor-M (773 J/g), representing a thermal safety advantage of approximately 5–9 fold lower energy release [2]. In challenging amide bond formations on solid support, TFFH achieves 9% conversion under microwave conditions (45 °C, 0.5 h) where HBTU, TBTU, and PyBOP yield only trace conversion even after 12 h [3].

TFFH
Uronium Reagents (HATU, HBTU, TBTU)
Single anhydride intermediate for predictable acylation
Mixed anhydride/active ester intermediates may alter selectivity
Reported lower exothermic decomposition heat
Higher exothermic potential may affect scale-up safety review
Rapid conversion in hindered solid-phase couplings
Minimal conversion under extended reaction conditions

TFFH Comparative Performance Data


Thermal Safety vs. XtalFluor Reagents

Differential scanning calorimetry analysis demonstrates that TFFH possesses a decomposition temperature (Tmax) of 370 °C with an exothermic heat (–ΔH) of 146 J/g [1]. In direct comparison, the structurally related fluorinating reagents XtalFluor-E exhibits –ΔH of 1260 J/g at Tmax = 205 °C and XtalFluor-M exhibits –ΔH of 773 J/g at Tmax = 243 °C [1].

Exothermic Heat (–ΔH)
Reported
146 J/g
Tmax 370 °C
Lower decomposition energy vs XtalFluor series
5.3× less than XtalFluor-M; 8.6× less than XtalFluor-E
Thermal stability Process safety Large-scale synthesis

TFFH Coupling Efficiency vs. Uronium Reagents

In optimization studies for amide bond formation between an N-allylalanine residue and Fmoc-Glu(tBu)-OH on Rink amide resin, TFFH with HOAt additive achieved 9% conversion after 0.5 h at 45 °C under microwave irradiation [1]. Under identical or extended conditions, HBTU, TBTU, PyBOP, and PyBrOP/DMAP produced only trace conversion even after 12 h [1].

SPPS Conversion
Head-to-head
9%
0.5 h, 45 °C, HOAt
Measurable coupling of hindered N-allylalanine residue
Comparators (HBTU, TBTU, PyBOP) only trace conversion
Solid-phase peptide synthesis Amide bond formation Coupling efficiency

TFFH Single Anhydride Pathway vs. HATU/HBTU

IR spectroscopic studies on the preactivation step of N-protected iminodiacetic acid revealed that TFFH and TCFH form exclusively an anhydride as the active intermediate [1]. In contrast, HATU, HBTU, and HSTU form a mixture of an anhydride and an active ester (-OBt, -OAt, or -OSu) under identical conditions [1].

Active Intermediate
Head-to-head
TFFH Anhydride only
HATU/HBTU Anhydride + active ester
Single-species activation reduces byproduct pathways
IR monitoring of preactivation step
Reaction mechanism Intermediate analysis Acylation selectivity

Carbonyl-Tolerant Deoxofluorination

TFFH activates a variety of alcohols toward deoxofluorination while maintaining compatibility with carbonyl functional groups . This contrasts with many fluorinating reagents such as DAST (diethylaminosulfur trifluoride), which is known to react with and degrade carbonyl-containing substrates under similar conditions [1].

Carbonyl Tolerance
Class-level
Compatible
Reported chemoselectivity over DAST under standard conditions
Exact yields substrate-dependent; source review needed
Deoxofluorination Alcohol activation Chemoselectivity

Ni-Catalyzed Phenol Cross-Coupling

A 2024 study demonstrated that TFFH activates phenols via O-phenyluronium formation, enabling direct Ni-catalyzed deoxygenative Suzuki-Miyaura cross-coupling [1]. The conventional approach requires pre-conversion of phenols to aryl halides or triflates, steps that generate redundant waste and require additional synthetic operations [1].

Ni-Catalyzed Phenol Coupling
Reported
Direct activation
1-step vs 2–3 step traditional
Eliminates intermediate halogenation for biaryl synthesis
Results in Chemistry 2024 study
Cross-coupling Phenol activation Ni-catalysis

Phosgene-Free TFFH Synthesis

An improved large-scale synthesis of TFFH was achieved using a one-pot process starting from oxalyl chloride and tetramethylurea [1]. This route avoids the use of phosgene gas, which is required in the synthesis of the chloro-analog TCFH and the uronium reagent HBTU .

Phosgene-Free Synthesis
Reported
One-pot oxalyl chloride route
Avoids phosgene gas; reduces EHS compliance burden
Improved large-scale preparation (Vojkovsky route)
Synthesis route Process chemistry Supply chain

TFFH Application Scenarios


Hindered Peptide Coupling in SPPS

When encountering difficult amide bond formations on solid support—particularly with N-alkyl amino acids, β-branched residues, or sequences prone to aggregation—TFFH with HOAt additive provides measurable conversion where HBTU, TBTU, and PyBOP fail entirely [1]. The 9% conversion versus trace conversion differential demonstrated on Rink amide resin represents a go/no-go threshold for completing problematic couplings. This scenario directly maps to the head-to-head comparison data from PMC4317285 Table 3 [1].

Thermal Safety for Process Scale-Up

For kilo-lab and pilot-plant operations requiring fluorinating or acid fluoride-generating capability, TFFH's 146 J/g decomposition heat presents substantially lower thermal risk compared to XtalFluor-E (1260 J/g) and XtalFluor-M (773 J/g) [2]. This 5–9× reduction in exothermic potential directly impacts reactor cooling requirements, emergency relief system sizing, and process hazard analysis outcomes. The DSC data supporting this scenario are derived from Springer Professional's comparative analysis [2].

Protecting-Group-Free Fluorination

In medicinal chemistry campaigns requiring late-stage fluorination of intermediates bearing ketones, esters, or aldehydes, TFFH offers carbonyl-compatible activation conditions where traditional DAST-based fluorination would cause functional group degradation . This chemoselectivity advantage enables direct fluorination without additional protection/deprotection cycles, reducing total synthetic steps and improving throughput. This application follows directly from the class-level evidence established in Bellavance et al. Synlett 2012 .

Direct Phenol Cross-Coupling in APIs

For pharmaceutical process chemists synthesizing biaryl-containing active pharmaceutical ingredients (APIs), TFFH enables direct Ni-catalyzed Suzuki-Miyaura coupling of phenolic substrates without the intermediate halogenation step [3]. This one-step activation approach eliminates the need to generate and isolate aryl halides or triflates, reducing solvent usage and waste stream volume. The scenario is supported by the 2024 Results in Chemistry publication demonstrating this methodology [3].

Application
Selection Property
Validation Focus
Hindered peptide coupling in SPPS
Coupling reactivity with HOAt additive
Conversion efficiency on Rink amide resin
Kilo-lab and pilot-plant scale-up
Low exothermic decomposition heat
Thermal hazard profile from DSC data
Late-stage fluorination of complex intermediates
Carbonyl functional group compatibility
Substrate scope and yield without protection
Direct phenol cross-coupling for biaryl APIs
Direct C(sp2)–O activation
Step reduction and waste minimization

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